N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17752993
InChI: InChI=1S/C12H25NO/c1-12(2)7-5-11(6-8-12)13-9-4-10-14-3/h11,13H,4-10H2,1-3H3
SMILES:
Molecular Formula: C12H25NO
Molecular Weight: 199.33 g/mol

N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine

CAS No.:

Cat. No.: VC17752993

Molecular Formula: C12H25NO

Molecular Weight: 199.33 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine -

Specification

Molecular Formula C12H25NO
Molecular Weight 199.33 g/mol
IUPAC Name N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine
Standard InChI InChI=1S/C12H25NO/c1-12(2)7-5-11(6-8-12)13-9-4-10-14-3/h11,13H,4-10H2,1-3H3
Standard InChI Key FFGGPIGZVQQMBC-UHFFFAOYSA-N
Canonical SMILES CC1(CCC(CC1)NCCCOC)C

Introduction

N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine is a chemical compound with the molecular formula C12H23N and a molecular weight of 197.32 g/mol. It is classified as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom. The compound features a cyclohexane ring substituted with two methyl groups and a methoxypropyl chain, which contributes to its unique structural characteristics and potential applications in pharmaceuticals and organic synthesis.

Synthesis Methods

The synthesis of N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine can be achieved through several methods, predominantly involving reductive amination or alkylation reactions. A common approach involves starting with 4,4-dimethylcyclohexanone, which undergoes reductive amination with 3-methoxypropylamine in the presence of reducing agents like sodium cyanoborohydride or lithium aluminum hydride.

Potential Applications

N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine has potential applications in pharmaceuticals or as intermediates in organic synthesis due to its structural features. Its mechanism of action involves interaction with biological targets such as receptors or enzymes, potentially acting as a neurotransmitter or modulator within neurological pathways.

Safety and Handling

The compound is classified under physical hazards, with codes indicating it is unstable and explosive, posing severe projection hazards . Therefore, handling requires careful attention to safety protocols to mitigate risks.

Comparison with Similar Compounds

Other compounds like N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amine share similar structural features but differ in their classification as tertiary amines and potential applications in medicinal chemistry and organic synthesis. The presence of different methyl group positions on the cyclohexane ring affects their steric hindrance and reactivity.

Research Findings and Future Directions

Research on N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine highlights its potential in pharmaceutical applications, particularly due to its ability to interact with biological targets. Further studies are needed to fully explore its biological activities and potential therapeutic uses.

Data Table: Comparison with Similar Cyclohexane Derivatives

CompoundMolecular FormulaClassificationPotential Applications
N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amineC12H23NSecondary AminePharmaceuticals, organic synthesis
N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amineNot specifiedTertiary AmineMedicinal chemistry, organic synthesis

This comparison highlights the differences in classification and potential applications based on the position of methyl groups on the cyclohexane ring.

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